2-Propynyl |A-D-lactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynyl beta-D-lactopyranoside is a chemical compound with the molecular formula C15H24O11. It is a derivative of lactopyranoside, where a propynyl group is attached to the lactopyranoside structure. This compound is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynyl beta-D-lactopyranoside typically involves the reaction of lactopyranoside with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for 2-Propynyl beta-D-lactopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification methods such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propynyl beta-D-lactopyranoside can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated lactopyranoside derivatives.
Substitution: Various substituted lactopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propynyl beta-D-lactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active carbohydrates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propynyl beta-D-lactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The propynyl group can participate in various biochemical reactions, influencing the activity of enzymes involved in carbohydrate metabolism. The compound can also act as a substrate or inhibitor for certain enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Isopropyl beta-D-thiogalactopyranoside: A non-metabolizable galactose analog used in molecular biology.
4-Nitrophenyl beta-D-lactopyranoside: Used as a substrate for determining beta-lactosidase activity.
Uniqueness
2-Propynyl beta-D-lactopyranoside is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C15H24O11 |
---|---|
Molecular Weight |
380.34 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
PVLGGYRASUDQSJ-YZIZBFEWSA-N |
Isomeric SMILES |
C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.